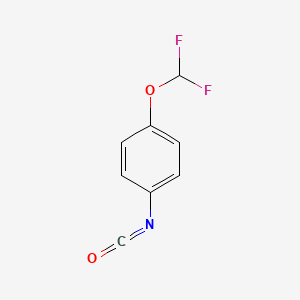

4-(Difluoromethoxy)phenyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUSNOUGZQJPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369869 | |

| Record name | 4-(Difluoromethoxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58417-15-5 | |

| Record name | 4-(Difluoromethoxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethoxy)-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of 4-(Difluoromethoxy)phenyl Isocyanate Using Triphosgene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(difluoromethoxy)phenyl isocyanate from 4-(difluoromethoxy)aniline utilizing triphosgene as a phosgene equivalent. This document details the necessary reagents, and reaction conditions, and provides adaptable experimental protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The isocyanate moiety serves as a versatile handle for the introduction of urea, urethane, and other functionalities commonly found in pharmacologically active molecules. Triphosgene, a solid and safer alternative to gaseous phosgene, is a convenient reagent for the synthesis of isocyanates from primary amines. This guide outlines the key steps and considerations for the successful preparation of this important intermediate.

Reaction Scheme

The overall reaction involves the conversion of the primary amine, 4-(difluoromethoxy)aniline, to the corresponding isocyanate using triphosgene in the presence of a base.

Figure 1: General reaction scheme for the synthesis of this compound.

Phosgene-Free Synthesis of 4-(Difluoromethoxy)phenyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isocyanates is a cornerstone of modern organic and medicinal chemistry, providing a critical building block for a vast array of pharmaceuticals and functional materials. However, the traditional reliance on the highly toxic and hazardous reagent phosgene has spurred the development of safer, phosgene-free alternatives. This technical guide provides a comprehensive overview of established and reliable non-phosgene routes for the synthesis of 4-(difluoromethoxy)phenyl isocyanate, a valuable intermediate in drug discovery. This guide details the core chemical principles, provides in-depth experimental protocols, and presents quantitative data to support researchers in this field.

The primary phosgene-free strategies for the synthesis of aryl isocyanates, including this compound, are centered around three key name reactions: the Curtius, Hofmann, and Lossen rearrangements. Each of these methods involves the rearrangement of a nitrogen-containing functional group to form the desired isocyanate intermediate.

Synthetic Pathways Overview

The synthesis of this compound via these phosgene-free routes originates from the common precursor, 4-(difluoromethoxy)benzoic acid. The overall synthetic strategy is depicted below.

Figure 1: Overview of phosgene-free synthetic pathways to this compound.

Curtius Rearrangement Approach

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. This method is widely used due to its reliability and tolerance of various functional groups.[1][2][3] The key intermediate, 4-(difluoromethoxy)benzoyl azide, is typically prepared from the corresponding benzoic acid.

Experimental Protocol: Curtius Rearrangement

Step 1: Synthesis of 4-(Difluoromethoxy)benzoyl Chloride

A solution of 4-(difluoromethoxy)benzoic acid in a suitable solvent (e.g., toluene or dichloromethane) is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out at reflux temperature until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 4-(difluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Difluoromethoxy)benzoyl Azide

The crude 4-(difluoromethoxy)benzoyl chloride is dissolved in a solvent like acetone and cooled in an ice bath. A solution of sodium azide (NaN₃) in water is then added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for a short period, and the resulting 4-(difluoromethoxy)benzoyl azide can be extracted with an organic solvent. Caution: Acyl azides are potentially explosive and should be handled with care. It is recommended to use the azide intermediate immediately in the next step without isolation.

Step 3: Curtius Rearrangement to this compound

The solution containing 4-(difluoromethoxy)benzoyl azide is heated in an inert solvent such as toluene or xylene. The rearrangement typically occurs at temperatures ranging from 80 to 110 °C, accompanied by the evolution of nitrogen gas.[4] The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270-2250 cm⁻¹).[4] After the reaction is complete, the solvent can be removed under reduced pressure, and the desired this compound can be purified by vacuum distillation.

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(Difluoromethoxy)benzoic acid | 1. SOCl₂ 2. NaN₃ | Toluene | 80-110 | 2-4 | ~85-95 |

| 4-(Difluoromethoxy)benzoic acid | 1. (COCl)₂ 2. NaN₃ | Acetone/Water, then Toluene | 0, then 80-110 | 1-3 | ~85-95 |

Table 1: Typical reaction conditions for the Curtius rearrangement.

Figure 2: Experimental workflow for the Curtius rearrangement.

Hofmann Rearrangement Approach

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[5] Modern variations of this reaction allow for the isolation of the isocyanate.

Experimental Protocol: Hofmann Rearrangement

Step 1: Synthesis of 4-(Difluoromethoxy)benzamide

4-(Difluoromethoxy)benzoic acid is first converted to its acid chloride using thionyl chloride or oxalyl chloride, as described in the Curtius rearrangement protocol. The crude acid chloride is then treated with an excess of aqueous ammonia or ammonium hydroxide to produce 4-(difluoromethoxy)benzamide. The product can be isolated by filtration and purified by recrystallization.

Step 2: Hofmann Rearrangement to this compound

In a typical procedure, 4-(difluoromethoxy)benzamide is treated with a mild oxidizing agent in the presence of a base. A common modern reagent system is sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide. Alternatively, hypervalent iodine reagents such as (diacetoxyiodo)benzene (PhI(OAc)₂) or a combination of iodobenzene and Oxone can be used under milder conditions.[6] The reaction is typically carried out in a solvent such as methanol or a mixture of acetonitrile and water. The isocyanate can be trapped in situ with an alcohol to form a carbamate or isolated if the reaction is performed under anhydrous conditions.

| Amide | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(Difluoromethoxy)benzamide | Br₂/NaOH | Methanol/Water | 0-25 | 1-2 | ~70-85 |

| 4-(Difluoromethoxy)benzamide | PhI(OAc)₂ | Methanol | 25-50 | 2-4 | ~75-90 |

| 4-(Difluoromethoxy)benzamide | PhI/Oxone | Acetonitrile/Water | 25 | 3-5 | ~70-80 |

Table 2: Reaction conditions for the Hofmann rearrangement.

Figure 3: Experimental workflow for the Hofmann rearrangement.

Lossen Rearrangement Approach

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative to an isocyanate.[7][8] This reaction is typically thermally or base-induced.

Experimental Protocol: Lossen Rearrangement

Step 1: Synthesis of 4-(Difluoromethoxy)benzohydroxamic Acid

4-(Difluoromethoxy)benzoic acid is first converted to its methyl or ethyl ester via Fischer esterification (refluxing in the respective alcohol with a catalytic amount of strong acid). The resulting ester is then treated with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide or sodium methoxide in methanol. The 4-(difluoromethoxy)benzohydroxamic acid can be isolated by acidification of the reaction mixture.

Step 2: Activation of the Hydroxamic Acid

The hydroxyl group of the hydroxamic acid needs to be activated to a better leaving group. This can be achieved by reacting it with an acylating agent like acetic anhydride or benzoyl chloride, or with a sulfonyl chloride like p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

Step 3: Lossen Rearrangement to this compound

The activated O-acyl or O-sulfonyl hydroxamic acid is then heated, often in an inert solvent, to induce the rearrangement to this compound with the elimination of a carboxylate or sulfonate anion.[9] Alternatively, the rearrangement can be promoted by the addition of a base at a lower temperature. The resulting isocyanate can be isolated by distillation under reduced pressure.

| Hydroxamic Acid Derivative | Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| O-acetyl-4-(difluoromethoxy)benzohydroxamic acid | Heat (Δ) | Toluene | 100-120 | 1-2 | ~60-75 |

| O-tosyl-4-(difluoromethoxy)benzohydroxamic acid | Base (e.g., Et₃N) | Dichloromethane | 25-40 | 2-4 | ~65-80 |

Table 3: Reaction conditions for the Lossen rearrangement.

Figure 4: Experimental workflow for the Lossen rearrangement.

Conclusion

The Curtius, Hofmann, and Lossen rearrangements offer viable and safer alternatives to the use of phosgene for the synthesis of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The experimental protocols and data presented in this guide provide a solid foundation for researchers to implement these phosgene-free synthetic routes in their laboratories.

References

- 1. carleton.scholaris.ca [carleton.scholaris.ca]

- 2. Curtius Rearrangement [organic-chemistry.org]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Curtius Rearrangement of 4-(Difluoromethoxy)benzoyl Azide: Synthesis, Mechanism, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Curtius rearrangement of 4-(difluoromethoxy)benzoyl azide, a key chemical transformation for the synthesis of isocyanates and their derivatives. The difluoromethoxy group is of significant interest in medicinal chemistry, offering a strategic tool to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. This document details the reaction mechanism, provides adaptable experimental protocols, and explores the application of the resulting 4-(difluoromethoxy)phenyl isocyanate in the development of novel therapeutics, with a focus on its relevance to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors.

The Curtius Rearrangement: A Core Transformation

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][2] This reaction is a versatile method for accessing isocyanates, which are highly reactive intermediates that can be readily converted into a variety of important functional groups, including amines, carbamates, and ureas, by reaction with nucleophiles such as water, alcohols, and amines, respectively.[3][4]

The currently accepted mechanism for the thermal Curtius rearrangement is a concerted process where the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas, avoiding the formation of a discrete acyl nitrene intermediate.[1][2] This concerted mechanism ensures the retention of the stereochemistry of the migrating group.[2]

Synthesis of this compound via Curtius Rearrangement

The synthesis of this compound from 4-(difluoromethoxy)benzoyl azide is a critical step in the preparation of various biologically active molecules. The precursor, 4-(difluoromethoxy)benzoyl azide, can be generated in situ from the corresponding carboxylic acid or acyl chloride.

Experimental Protocols

Two primary methods for the Curtius rearrangement are presented below: a one-pot batch synthesis using diphenylphosphoryl azide (DPPA) and a continuous flow process. The one-pot method is advantageous as it avoids the isolation of the potentially explosive acyl azide intermediate.[5] Continuous flow processing offers enhanced safety and scalability for this potentially hazardous reaction.[6]

Protocol 1: One-Pot Synthesis of Benzyl (4-(difluoromethoxy)phenyl)carbamate using DPPA

This protocol is adapted from a general procedure for the Curtius rearrangement of carboxylic acids using DPPA and subsequent trapping of the isocyanate with benzyl alcohol to form a stable carbamate.[7]

Materials:

-

4-(Difluoromethoxy)benzoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Benzyl alcohol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(difluoromethoxy)benzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask.

-

To the stirred suspension, add triethylamine (1.1 eq).

-

Slowly add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 2-4 hours. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Cool the reaction mixture to room temperature.

-

Add benzyl alcohol (1.2 eq) to trap the in situ generated isocyanate.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the isocyanate is fully consumed (monitor by IR spectroscopy for the disappearance of the isocyanate peak around 2250-2270 cm⁻¹).[7]

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain benzyl (4-(difluoromethoxy)phenyl)carbamate.

Protocol 2: Continuous Flow Synthesis of this compound

This protocol is based on a continuous flow procedure for the Curtius rearrangement of a structurally similar benzoic acid derivative.[6] This method allows for precise control of reaction parameters and enhances safety.

System Setup:

-

Two syringe pumps

-

T-mixer

-

Heated reactor coil (e.g., PFA tubing)

-

Back-pressure regulator

-

Collection vessel

Reagent Streams:

-

Stream A: A solution of 4-(difluoromethoxy)benzoic acid (1.0 M) and triethylamine (1.0 eq) in anhydrous toluene.

-

Stream B: A solution of diphenylphosphoryl azide (0.9 M) in anhydrous toluene.

Procedure:

-

Set the temperature of the heated reactor coil to 120 °C.[6]

-

Set the back-pressure regulator to 100 psi.[6]

-

Pump Stream A and Stream B at flow rates that achieve a residence time of approximately 30 minutes in the reactor coil.[6]

-

The two streams are mixed in the T-mixer before entering the heated reactor.

-

The output from the reactor, containing the this compound in toluene, is collected in a suitable vessel. This solution can be used directly for subsequent reactions or the product can be isolated.

Quantitative Data

The following table summarizes typical reaction parameters for the Curtius rearrangement of aromatic carboxylic acids, which can be used as a starting point for the optimization of the synthesis of this compound.

| Parameter | Batch Synthesis (DPPA) | Continuous Flow Synthesis |

| Starting Material | 4-(Difluoromethoxy)benzoic acid | 4-(Difluoromethoxy)benzoic acid |

| Reagents | DPPA (1.1 eq), TEA (1.1 eq) | DPPA (0.9 eq), TEA (1.0 eq) |

| Solvent | Toluene | Toluene |

| Temperature | 90-100 °C | 120 °C |

| Reaction Time | 2-4 hours | 30 minutes (residence time) |

| Typical Yield | >80% (for similar substrates)[1] | High conversion |

Application in Drug Discovery: CFTR Correctors

The 4-(difluoromethoxy)phenyl moiety is a valuable component in the design of modern pharmaceuticals. Its presence can significantly improve the metabolic stability of a drug candidate.[8] A prominent example of a drug candidate containing a related difluoromethoxy-substituted aromatic ring is ABBV/GLPG-2222 (Galicaftor), a potent corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[9][10]

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a misfolded and non-functional CFTR protein.[11] The most common mutation, F508del, results in the CFTR protein being retained in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the cell surface to function as a chloride ion channel.[12]

CFTR correctors, like ABBV/GLPG-2222, are small molecules that aid in the proper folding and trafficking of the mutated CFTR protein, allowing it to reach the cell membrane and exert its function.[8][13] ABBV/GLPG-2222 is classified as a C1 corrector, which is believed to act early in the protein folding process.[4][13]

Signaling Pathway: CFTR Protein Processing and Trafficking

The following diagram illustrates the cellular processing and trafficking of the CFTR protein and the intervention point of CFTR correctors.

Caption: Cellular processing of wild-type and F508del-CFTR, and the action of CFTR correctors.

Experimental Workflow: Screening for CFTR Correctors

The discovery of CFTR correctors involves a multi-step process, beginning with high-throughput screening to identify compounds that can rescue the function of mutated CFTR, followed by optimization and characterization.

Caption: A generalized workflow for the discovery and development of CFTR correctors.

Conclusion

The Curtius rearrangement of 4-(difluoromethoxy)benzoyl azide is a valuable synthetic transformation that provides access to the versatile intermediate, this compound. This isocyanate is a key building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of CFTR correctors for the treatment of cystic fibrosis. The strategic incorporation of the difluoromethoxy group highlights a key trend in modern drug discovery aimed at enhancing the pharmacokinetic properties of drug candidates. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working in this exciting and impactful area of medicinal chemistry.

References

- 1. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hopkinscf.org [hopkinscf.org]

- 4. researchgate.net [researchgate.net]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. benchchem.com [benchchem.com]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Isocyanates from 4-(Difluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of isocyanates derived from 4-(difluoromethoxy)aniline. The unique physicochemical properties imparted by the difluoromethoxy group make this precursor invaluable in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The resulting isocyanate, 4-(difluoromethoxy)phenyl isocyanate, serves as a critical building block for introducing this fluorinated moiety into a wide range of molecules, particularly in the development of novel therapeutics.

The difluoromethoxy group is a strategic addition to drug candidates as it can enhance lipophilicity, which may improve absorption and distribution within the body.[2] Crucially, it often increases metabolic stability by being resistant to enzymatic breakdown, potentially leading to a longer duration of action for a drug.[2][3] This guide details the primary synthetic routes to this compound, provides structured data for key compounds, and offers detailed experimental protocols.

Physicochemical and Safety Data

A clear understanding of the physical properties and safety profiles of the precursor and the resulting isocyanate is crucial for experimental design and safe handling.

Table 1: Physicochemical Properties of 4-(Difluoromethoxy)aniline and its Isocyanate Derivative

| Property | 4-(Difluoromethoxy)aniline | This compound |

| CAS Number | 22236-10-8 | 58417-15-5[4] |

| Molecular Formula | C₇H₇F₂NO | C₈H₅F₂NO₂[4] |

| Molecular Weight | 159.13 g/mol | 185.13 g/mol [4] |

| Appearance | Light yellow to amber clear liquid | Not specified (typically a liquid or low-melting solid) |

| Boiling Point | 231 °C (lit.) | Not specified |

| Density | 1.283 g/mL at 25 °C (lit.) | Not specified |

| Refractive Index | n20/D 1.505 (lit.) | Not specified |

Table 2: Hazard and Safety Information

| Compound | Hazard Statements | Precautionary Statements |

| 4-(Difluoromethoxy)aniline | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5] | Avoid breathing fumes/gas/mist/vapors. Wear protective gloves/clothing/eye protection. IF SWALLOWED: Call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes.[5] |

| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[5] |

Synthesis of this compound

The conversion of anilines to isocyanates is a fundamental transformation in organic chemistry. Both phosgene-based and phosgene-free methods are employed, with the choice often depending on scale, safety considerations, and available equipment.

Phosgene-Based Synthesis

The reaction of primary amines with phosgene (or its safer solid equivalent, triphosgene) is the most traditional and widely used method for isocyanate synthesis.[6][7] The reaction proceeds through an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to form the isocyanate.

Caption: Phosgene-based synthesis of this compound.

This protocol is adapted from a general procedure for the synthesis of aromatic isocyanates using triphosgene.[7][8]

Materials:

-

4-(Difluoromethoxy)aniline

-

Triphosgene

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

-

Reagent Preparation: In the flask, dissolve triphosgene (0.4 molar equivalents relative to the aniline) in anhydrous DCM (or toluene) under an inert atmosphere.

-

Aniline Addition: Prepare a solution of 4-(difluoromethoxy)aniline (1.0 molar equivalent) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution at 0 °C (ice bath).

-

Base Addition: Following the aniline addition, add a solution of triethylamine (2.2 molar equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS. The reaction mixture may become thick with triethylamine hydrochloride precipitate.

-

Work-up: Cool the reaction mixture to room temperature. The solvent can be carefully removed under reduced pressure.

-

Purification: The crude isocyanate is typically purified by vacuum distillation. Care must be taken to avoid exposure to moisture, as isocyanates readily react with water.

Phosgene-Free Synthesis

Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates.[6] One prominent method involves the thermal decomposition of a carbamate intermediate, which can be generated from the corresponding aniline and a carbonate, such as dimethyl carbonate (DMC).[6][9]

Caption: Phosgene-free synthesis via a carbamate intermediate.

Materials:

-

4-(Difluoromethoxy)aniline

-

Dimethyl Carbonate (DMC)

-

A suitable catalyst (e.g., a Lewis acid or base)

-

High-boiling point inert solvent (e.g., diphenyl ether)

-

Apparatus for high-temperature reaction and distillation

Procedure:

-

Carbamate Formation: In a high-pressure reactor, combine 4-(difluoromethoxy)aniline, a large excess of dimethyl carbonate (which can also act as the solvent), and a suitable catalyst. Heat the mixture under pressure. The reaction conditions (temperature and pressure) will need to be optimized but are typically harsh for aromatic amines due to their lower nucleophilicity.[6]

-

Intermediate Isolation: After the reaction is complete, cool the mixture and isolate the intermediate methyl N-(4-(difluoromethoxy)phenyl)carbamate, likely through crystallization or chromatography.

-

Thermolysis: In a separate step, heat the isolated carbamate in a high-boiling solvent or neat under an inert atmosphere. The thermal decomposition will yield the desired this compound and methanol.[6]

-

Purification: The isocyanate product is collected via distillation from the reaction mixture as it is formed.

Experimental Workflow and Logic

The overall process from starting material to purified product follows a logical sequence of synthesis, isolation, and characterization.

Caption: General experimental workflow for isocyanate synthesis.

Applications in Drug Development and Medicinal Chemistry

The this compound is a valuable reagent for drug discovery programs. The isocyanate group is highly reactive and serves as an efficient chemical handle for creating a diverse library of compounds.

-

Formation of Urea and Carbamate Linkages: Isocyanates readily react with amines and alcohols to form ureas and carbamates, respectively. These functional groups are prevalent in a vast number of FDA-approved drugs and are known to participate in key hydrogen bonding interactions with biological targets.

-

Metabolic Stability: The difluoromethoxy group is known to block metabolic O-demethylation, a common metabolic pathway for methoxy groups.[3] This can lead to improved pharmacokinetic profiles, such as a longer plasma half-life.[3]

-

Modulation of Physicochemical Properties: The introduction of the -OCF₂H group alters a molecule's lipophilicity, polarity, and electronic properties, which can be fine-tuned to optimize drug-like characteristics.[2][10]

-

Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for other groups, such as a methoxy or hydroxyl group, to overcome specific liabilities (e.g., metabolism) while retaining or improving biological activity.

The use of fluorinated precursors like 4-(difluoromethoxy)aniline in the synthesis of bioactive molecules is a well-established strategy in modern medicinal chemistry to produce more robust and effective drug candidates.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 10. CAS 22236-10-8: 4-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 4-(difluoromethoxy)phenyl isocyanate: An In-depth NMR Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of 4-(difluoromethoxy)phenyl isocyanate. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally analogous compounds. It also includes a comprehensive, best-practice experimental protocol for acquiring high-quality NMR spectra for reactive molecules such as isocyanates.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These predictions are derived from spectral data of similar compounds, including 4-fluorophenyl isocyanate, 4-methoxyphenyl isocyanate, and other difluoromethoxy-substituted aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 7.10 - 7.25 | Doublet | 8.0 - 9.0 |

| H-3, H-5 | 7.00 - 7.15 | Doublet | 8.0 - 9.0 |

| -OCHF₂ | 6.50 - 6.80 | Triplet | 72.0 - 75.0 (JHF) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

| C-1 | 148.0 - 152.0 | Singlet | - |

| C-2, C-6 | 121.0 - 124.0 | Singlet | - |

| C-3, C-5 | 118.0 - 121.0 | Singlet | - |

| C-4 | 130.0 - 134.0 | Singlet | - |

| -NCO | 125.0 - 129.0 | Singlet | - |

| -OCHF₂ | 114.0 - 118.0 | Triplet | 255.0 - 265.0 |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the ¹H and ¹³C NMR analysis of this compound, with special considerations for its reactive nature.

1. Sample Preparation:

-

Solvent Selection: Use a high-purity deuterated solvent that is inert to isocyanates. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are suitable choices. Ensure the solvent is dry by storing it over molecular sieves.

-

Sample Concentration: For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Handling of the Isocyanate: Due to the reactivity of the isocyanate group with moisture, all sample preparation steps should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis to the corresponding amine. Use dry glassware and syringes.

-

NMR Tube: Use a standard 5 mm NMR tube that has been oven-dried and cooled under a stream of dry nitrogen or argon before use.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Visualizations

Molecular Structure and NMR Assignments

A Technical Guide to the Spectroscopic Analysis of 4-(difluoromethoxy)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for the compound 4-(difluoromethoxy)phenyl isocyanate. Due to the limited availability of published spectra for this specific molecule, this guide leverages data from analogous compounds and foundational spectroscopic principles to predict and interpret its spectral characteristics. Detailed experimental protocols for acquiring such data are also provided.

Molecular Structure and Properties

-

Compound Name: this compound

-

CAS Number: 58417-15-5[1]

-

Molecular Formula: C₈H₅F₂NO₂[1]

-

Molecular Weight: 185.13 g/mol [1]

-

Structure:

Predicted FTIR and Mass Spectrometry Data

The following tables summarize the anticipated quantitative data from FTIR and Mass Spectrometry analysis of this compound. These predictions are based on the characteristic frequencies of its functional groups and the expected fragmentation patterns.

Table 1: Predicted FTIR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Isocyanate (-N=C=O) | ~2270 - 2240 | Strong, Sharp | This is the most characteristic peak for isocyanates. |

| C-F (Difluoro) | ~1100 - 1000 | Strong | Stretching vibrations of the difluoromethyl group. |

| C-O (Aryl Ether) | ~1250 - 1200 | Strong | Aryl-O stretching. |

| Aromatic C=C | ~1600 - 1450 | Medium to Weak | Benzene ring stretching vibrations. |

| Aromatic C-H | ~3100 - 3000 | Medium to Weak | Stretching vibrations. |

| Aromatic C-H (out-of-plane) | ~900 - 675 | Medium to Strong | Bending vibrations, indicative of substitution pattern. |

Table 2: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Ion | Notes |

| 185 | [M]⁺ | Molecular ion peak. |

| 157 | [M - CO]⁺ | Loss of carbon monoxide from the isocyanate group. |

| 120 | [C₇H₅F₂O]⁺ | Fragmentation of the isocyanate group. |

| 91 | [C₆H₄F]⁺ | Further fragmentation. |

| 65 | [C₅H₅]⁺ | Common fragment in aromatic compounds. |

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of a liquid sample like this compound using the thin-film method.

Materials:

-

FTIR Spectrometer

-

Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (for cleaning)

-

Gloves

Procedure:

-

Background Spectrum: Run a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a soft tissue, then allow them to dry completely.

-

Using a Pasteur pipette, place one to two drops of liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[2]

-

-

Data Acquisition:

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone. Store the plates in a desiccator to protect them from moisture.

Mass Spectrometry (MS)

This protocol describes the general procedure for analyzing a volatile organic compound using Electron Ionization (EI) Mass Spectrometry.

Materials:

-

Mass Spectrometer with an Electron Ionization source

-

Sample vial

-

Solvent (if necessary for sample introduction)

Procedure:

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile liquid, this is typically done via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[4]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.[4][5]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information about the molecule.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of structural confirmation using the acquired spectral data.

References

physicochemical properties of 4-(difluoromethoxy)phenyl isocyanate

An In-depth Technical Guide to 4-(Difluoromethoxy)phenyl Isocyanate

Introduction

This compound is an aromatic organic compound featuring a highly reactive isocyanate group (-N=C=O) and a difluoromethoxy group (-OCHF₂) attached to a benzene ring. This combination of functional groups makes it a valuable reagent and building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The difluoromethoxy group can enhance metabolic stability and lipophilicity, properties often sought in drug candidates. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 58417-15-5 | [1][2] |

| Molecular Formula | C₈H₅F₂NO₂ | [2][3] |

| Molecular Weight | 185.13 g/mol | [2][3] |

| Boiling Point | 217.8°C at 760 mmHg | [1] |

| Flash Point | 85.5°C | [1] |

| Density | 1.25 g/cm³ | [1] |

| Synonyms | 1-(difluoromethoxy)-4-isocyanatobenzene | [1][3] |

Reactivity and Chemical Behavior

The primary site of reactivity in this compound is the electrophilic carbon atom of the isocyanate group. This group readily reacts with nucleophiles such as alcohols, amines, and water.

-

Reaction with Amines: Forms substituted ureas. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

-

Reaction with Alcohols: Yields carbamates.

-

Reaction with Water: The compound is sensitive to moisture and reacts with water, which can lead to the formation of an unstable carbamic acid that decomposes to form an aniline and carbon dioxide. This reactivity necessitates storage in dry conditions.[4][5]

The isocyanate group's reactivity is influenced by the electronic properties of the aromatic ring. The difluoromethoxy group, being electron-withdrawing, can modulate the electrophilicity of the isocyanate carbon. The reactivity of isocyanates is also dependent on the nucleophilicity of the reacting partner and the reaction conditions, such as solvent and temperature.[6]

Caption: General reaction pathways of the isocyanate group.

Experimental Protocols

Synthesis of this compound

The synthesis of aryl isocyanates is commonly achieved from the corresponding aniline derivative. A general and widely used method involves the reaction of the aniline with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.

General Procedure using Triphosgene:

A method adapted from the synthesis of similar isocyanates involves the following steps.[7][8]

-

Reaction Setup: A solution of 4-(difluoromethoxy)aniline (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or toluene is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Phosgenation: A solution of triphosgene (approximately 0.35-0.40 equivalents) in the same solvent is added dropwise to the aniline solution at a controlled temperature, typically 0°C.

-

Base Addition: After the initial addition, a non-nucleophilic base such as triethylamine (2.2 equivalents) is added dropwise to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The mixture is allowed to warm to room temperature and then refluxed. The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the strong isocyanate peak (~2250-2275 cm⁻¹).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by vacuum distillation, to yield the final this compound product.

Caption: A typical workflow for isocyanate synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] |

| Skin Irritation | Causes skin irritation.[3] |

| Eye Irritation | Causes serious eye irritation.[3] |

| Respiratory Hazard | May cause respiratory irritation.[3] |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and moisture. Keep the container tightly closed.

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water.[3]

-

First Aid (IF SWALLOWED): Call a poison center or doctor if you feel unwell.[3]

Applications in Research and Drug Development

Isocyanates are critical reagents in the synthesis of urea and carbamate linkages, which are prevalent in many biologically active molecules. 4-(Trifluoromethoxy)phenyl isocyanate, a closely related compound, is used in the synthesis of novel antiplatelet agents.[4][5] Similarly, this compound serves as a key building block for introducing the difluoromethoxyphenyl moiety into target molecules. This group is often used as a bioisostere for other functional groups to improve the pharmacokinetic profile of a drug candidate. The synthesis of complex N-heterocycles, which are important scaffolds in medicinal chemistry, can also utilize phenyl isocyanate derivatives as a carbonyl source.[10]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [amp.chemicalbook.com]

- 5. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [chemicalbook.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 8. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles [organic-chemistry.org]

Technical Guide: Spectral Data for CAS Number 58417-15-5

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An in-depth technical guide on the spectral and physical properties of 4-(Difluoromethoxy)phenyl isocyanate (CAS: 58417-15-5).

Disclaimer: Publicly available experimental spectral data for this compound (CAS: 58417-15-5) is limited. The following guide provides available physical data and generalized experimental protocols for spectroscopic analysis. Where available, predicted spectral data or data from structurally analogous compounds are provided for reference and should be interpreted with caution.

Chemical Identity and Physical Properties

The compound associated with CAS number 58417-15-5 is This compound .[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO₂ | [1][2][3][4] |

| Molecular Weight | 185.13 g/mol | [1][3] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 209 °C (lit.) | [2] |

| Density | 1.323 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 215 °F | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

-

Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm).

-

Difluoromethoxy Proton (-OCHF₂): A triplet is expected (due to coupling with the two fluorine atoms), likely in the region of δ 6.5-7.0 ppm.

Predicted ¹³C NMR Data:

-

Isocyanate Carbon (-NCO): Expected in the range of δ 120-130 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm).

-

Difluoromethoxy Carbon (-OCHF₂): A triplet is expected (due to coupling with fluorine) in the range of δ 110-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

-

Isocyanate (-N=C=O) stretch: A strong, sharp absorption band around 2250-2275 cm⁻¹. This is a highly characteristic peak for isocyanates.

-

C-O-C stretch (ether linkage): Bands in the region of 1050-1250 cm⁻¹.

-

C-F stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

-

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 185.

-

Loss of CO: A fragment at m/z = 157.

-

Loss of NCO: A fragment at m/z = 143.

-

Formation of the phenyl cation with the difluoromethoxy group: A fragment at m/z = 127.

Experimental Protocols

As specific experimental protocols for this compound are not available, the following sections describe generalized procedures for acquiring spectral data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample is as follows:

-

Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.[5][6]

-

Filtering: Filter the solution through a pipette plugged with cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[5][7]

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field and then perform an automated or manual shimming process to optimize the field homogeneity.[6]

-

Acquisition: Set the appropriate acquisition parameters for the desired experiment (e.g., ¹H, ¹³C, DEPT) and start the data acquisition.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a neat liquid sample, the following protocol can be used:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or salt plates (e.g., KBr, NaCl).[8]

-

Sample Application: Place one to two drops of the liquid sample directly onto the ATR crystal or between two salt plates to form a thin film.[9][10][11]

-

Data Acquisition: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[9]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A generalized protocol for GC-MS analysis is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12][13] The sample should be free of particulates.[12][13]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the heated GC inlet, where the sample is vaporized and introduced onto the GC column by a carrier gas (usually helium).[14][15]

-

Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. The column temperature is typically ramped according to a set program.[15]

-

Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[14]

-

Detection and Spectral Generation: The detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

Visualizations

Plausible Synthesis Pathway

A potential synthetic route to this compound involves the phosgenation of 4-(difluoromethoxy)aniline. The precursor aniline can be synthesized from 4-nitrophenol.

Caption: Plausible synthesis of this compound.

Experimental Workflows

Caption: Generalized workflow for NMR spectroscopy.

Caption: Generalized workflow for FT-IR spectroscopy.

Caption: Generalized workflow for GC-MS analysis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. scribd.com [scribd.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. uoguelph.ca [uoguelph.ca]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-(Difluoromethoxy)phenyl Isocyanate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Reagent in Modern Medicinal Chemistry

Introduction

4-(Difluoromethoxy)phenyl isocyanate is a key building block in contemporary drug discovery and development, prized for its utility in synthesizing a range of bioactive molecules. The incorporation of the difluoromethoxy (-OCHF₂) group offers a unique combination of physicochemical properties that can enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of its commercial availability, applications in synthesis, relevant biological pathways, and essential safety and handling protocols.

The difluoromethoxy group serves as a valuable bioisostere for more common functionalities like hydroxyl, thiol, and methoxy groups. Its ability to act as a hydrogen bond donor, coupled with its moderate lipophilicity and high metabolic stability due to the strong carbon-fluorine bonds, makes it a strategic choice for medicinal chemists.[1] By replacing metabolically susceptible groups, it can improve a drug's half-life and bioavailability.[2] Furthermore, the electron-withdrawing nature of the difluoromethoxy group can modulate the pKa of adjacent functional groups, optimizing a compound's ionization state at physiological pH.[1]

Commercial Suppliers and Physical Properties

For research and development purposes, this compound is available from several commercial suppliers. The table below summarizes key information to aid in procurement.

| Supplier | Purity | Available Quantities | Form | CAS Number |

| Georganics | High Purity | Milligrams to multi-kilogram batches | Liquid | 58417-15-5 |

| Santa Cruz Biotechnology | >98% (typical) | Gram quantities | Liquid | 58417-15-5 |

| Alfa Chemistry | 96% | Inquire for sizes | Liquid | 58417-15-5 |

| Pi Chemicals System | 98% (for 3-chloro derivative) | Gram quantities | Liquid | 39479-97-5 |

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website or contact them directly for the most current information. Lead times may vary depending on stock levels and supplier location.

Applications in Synthesis: Urea and Carbamate Derivatives

A primary application of this compound is in the synthesis of urea and carbamate derivatives, which are prevalent scaffolds in many biologically active compounds, including kinase inhibitors. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols.

Synthesis of N,N'-Disubstituted Ureas

The reaction of this compound with a primary or secondary amine yields a disubstituted urea. This reaction is typically rapid and proceeds with high yield under mild conditions.

References

An In-depth Technical Guide on the Stability and Storage of 4-(Difluoromethoxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(difluoromethoxy)phenyl isocyanate. Given the reactive nature of isocyanates, adherence to proper handling and storage protocols is paramount to ensure the compound's integrity and prevent the formation of impurities that could adversely affect research and development outcomes. This document outlines the key factors influencing the stability of this compound, provides recommended storage conditions, and details experimental protocols for stability assessment.

Core Concepts of Isocyanate Stability

Isocyanates are a class of highly reactive organic compounds characterized by the functional group -N=C=O. Their reactivity makes them valuable in a myriad of chemical syntheses, particularly in the formation of urethanes. However, this reactivity also renders them susceptible to degradation via several pathways. The stability of this compound is primarily influenced by temperature, moisture, and light.

Moisture Sensitivity: The most significant factor affecting the stability of isocyanates is moisture. The isocyanate group readily reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a stable, insoluble urea derivative. This process is autocatalytic and can lead to a rapid loss of product purity and the formation of solid precipitates.

Thermal Degradation: Elevated temperatures can promote the dimerization and trimerization of isocyanates, leading to the formation of uretidiones and isocyanurates, respectively. These side reactions reduce the concentration of the desired monomeric isocyanate. While aromatic isocyanates are generally more stable to heat than their aliphatic counterparts, prolonged exposure to high temperatures should be avoided.

Incompatible Materials: this compound is incompatible with a range of substances that can act as nucleophiles. These include strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1] Contact with these materials can lead to vigorous and potentially hazardous reactions.

Recommended Storage Conditions

To maintain the purity and reactivity of this compound, the following storage conditions are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize dimerization, trimerization, and other thermally induced degradation pathways.[2] |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent contact with atmospheric moisture, which leads to the formation of insoluble urea byproducts.[2][3] |

| Container | Tightly sealed, opaque containers | To protect from moisture ingress and light exposure. Suitable materials include amber glass bottles with lined caps. |

| Location | Dry, well-ventilated area away from heat and ignition sources | To ensure a safe storage environment and prevent accidental reactions.[1][2] |

Experimental Protocol: Forced Degradation Study

To assess the intrinsic stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Dibutylamine

-

Toluene

-

Methanol

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical technique. The isocyanate content can also be monitored by titration.

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water gradient

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Forced Degradation Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve a known concentration of the isocyanate in acetonitrile. Add 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve a known concentration of the isocyanate in acetonitrile. Add 0.1 N NaOH and incubate at room temperature for 2 hours. Neutralize before analysis. |

| Oxidative Degradation | Dissolve a known concentration of the isocyanate in acetonitrile. Add 3% H₂O₂ and incubate at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound at 60°C for 7 days. Dissolve in acetonitrile for analysis. |

| Photolytic Degradation | Expose the solid compound to UV light (254 nm) for 7 days. Dissolve in acetonitrile for analysis. |

Analysis of Degradation:

-

At specified time points, withdraw samples from each stress condition.

-

If necessary, neutralize the samples.

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Analyze the samples by HPLC to determine the percentage of the remaining active ingredient and to detect any degradation products.

-

Determine the isocyanate content (%NCO) by titration with dibutylamine and back-titration with hydrochloric acid as a complementary method.

Data Presentation: Hypothetical Forced Degradation Study Results

The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Table 1: Purity of this compound by HPLC (%)

| Stress Condition | Initial Purity (%) | 24 Hours (%) | 48 Hours (%) | 7 Days (%) |

| Control (2-8 °C) | 99.5 | 99.4 | 99.3 | 99.1 |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 99.5 | 85.2 | 72.1 | - |

| Base Hydrolysis (0.1 N NaOH, RT) | 99.5 | 60.7 | 45.3 | - |

| Oxidative (3% H₂O₂, RT) | 99.5 | 98.1 | 96.5 | 92.3 |

| Thermal (60°C) | 99.5 | 97.5 | 95.8 | 90.5 |

| Photolytic (UV 254nm) | 99.5 | 98.9 | 97.8 | 95.2 |

Table 2: Isocyanate Content (%NCO) by Titration

| Stress Condition | Initial %NCO | 24 Hours %NCO | 48 Hours %NCO | 7 Days %NCO |

| Control (2-8 °C) | 22.7 | 22.6 | 22.6 | 22.5 |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 22.7 | 19.3 | 16.4 | - |

| Base Hydrolysis (0.1 N NaOH, RT) | 22.7 | 13.8 | 10.3 | - |

| Oxidative (3% H₂O₂, RT) | 22.7 | 22.4 | 22.0 | 21.0 |

| Thermal (60°C) | 22.7 | 22.2 | 21.8 | 20.6 |

| Photolytic (UV 254nm) | 22.7 | 22.5 | 22.3 | 21.7 |

Visualizations

Caption: Degradation pathways of this compound.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of refrigeration under a dry, inert atmosphere, and by understanding its reactivity with incompatible materials, its shelf-life can be maximized. The provided experimental protocol for a forced degradation study offers a robust framework for assessing its stability profile and for developing a validated stability-indicating analytical method, which is a crucial step in the drug development process.

References

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 4-(Difluoromethoxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the isocyanate group in 4-(difluoromethoxy)phenyl isocyanate. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethoxy substituent. This document details the synthesis of this compound, explores the reactivity of its isocyanate group in key reactions such as nucleophilic additions and cycloadditions, and discusses its applications, particularly in the synthesis of bioactive molecules. Quantitative data, where available for analogous systems, is presented to offer a comparative understanding of its reactivity. Detailed experimental protocols and visual diagrams of reaction pathways and workflows are included to support researchers in their practical applications of this versatile reagent.

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity at the central carbon atom makes them susceptible to attack by a wide range of nucleophiles, leading to the formation of stable adducts such as urethanes (carbamates) and ureas. The reactivity of the isocyanate group can be significantly modulated by the nature of the substituent attached to the nitrogen atom.

This compound incorporates a difluoromethoxy (-OCF₂H) group at the para position of the phenyl ring. This substituent is of particular interest in drug design and materials science for its unique electronic and physicochemical properties. The difluoromethoxy group is a lipophilic hydrogen bond donor and possesses a moderate electron-withdrawing character, which enhances the metabolic stability and modulates the pKa of adjacent functional groups in drug candidates.[1][2] These properties are also expected to influence the reactivity of the isocyanate moiety, making this compound a valuable building block in organic synthesis.

This guide will delve into the synthesis, reactivity profile, and applications of this compound, providing a technical resource for scientists working with this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the phosgenation of its corresponding aniline precursor, 4-(difluoromethoxy)aniline.

Synthesis of 4-(Difluoromethoxy)aniline

The precursor, 4-(difluoromethoxy)aniline, can be prepared from 4-nitrophenol. The process involves the reaction of 4-nitrophenol with sodium hydroxide to form sodium 4-nitrophenoxide. This intermediate is then reacted with a difluoromethylating agent, such as chlorodifluoromethane, under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene. Subsequent reduction of the nitro group, for instance, through catalytic hydrogenation or using reducing agents like hydrazine hydrate in the presence of a catalyst (e.g., ferric oxide and activated carbon), affords 4-(difluoromethoxy)aniline.[3][4]

Phosgenation of 4-(Difluoromethoxy)aniline

The conversion of 4-(difluoromethoxy)aniline to this compound is typically achieved through phosgenation, using phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds by the nucleophilic attack of the amine on phosgene, followed by the elimination of two molecules of hydrogen chloride.

Experimental Protocol: Synthesis of this compound from 4-(Difluoromethoxy)aniline using Triphosgene

-

Materials:

-

4-(Difluoromethoxy)aniline

-

Triphosgene

-

An inert solvent (e.g., dry toluene or dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 4-(difluoromethoxy)aniline (1.0 eq) in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of triphosgene (0.34 eq) in the same inert solvent.

-

Slowly add the triphosgene solution to the stirred solution of the aniline at 0 °C.

-

After the addition is complete, slowly add the non-nucleophilic base (2.2 eq) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts.

-

Carefully remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Reactivity of the Isocyanate Group

The reactivity of the isocyanate group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing difluoromethoxy group at the para-position enhances this electrophilicity through inductive and resonance effects, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate.[5]

Nucleophilic Addition Reactions

Isocyanates readily react with nucleophiles containing active hydrogen atoms. These reactions are typically exothermic and proceed without the need for a catalyst, although bases can be used to increase the reaction rate.

3.1.1. Reaction with Alcohols to form Carbamates (Urethanes)

The reaction of this compound with alcohols yields N-(4-(difluoromethoxy)phenyl)carbamates, commonly known as urethanes. This reaction is fundamental to the synthesis of polyurethanes when diols or polyols are used.

Experimental Protocol: Synthesis of a Carbamate

-

Materials:

-

This compound

-

An alcohol (e.g., methanol, ethanol)

-

An inert, dry solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

-

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in the solvent.

-

Slowly add this compound (1.0 eq) to the alcohol solution at room temperature with stirring.

-

Monitor the reaction by TLC or IR spectroscopy. The reaction is often complete within a few hours at room temperature.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude carbamate, which can be purified by recrystallization or column chromatography.[6]

-

3.1.2. Reaction with Amines to form Ureas

The reaction with primary or secondary amines is generally much faster than with alcohols and leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. This reaction is a cornerstone in the synthesis of many biologically active molecules.

Experimental Protocol: Synthesis of a Urea

-

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, benzylamine)

-

An inert, dry solvent (e.g., THF, DCM, or even water under controlled conditions[7])

-

-

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen solvent in a flask under an inert atmosphere.

-

Slowly add a solution of this compound (1.0 eq) in the same solvent to the amine solution at room temperature with stirring.

-

The reaction is typically rapid and may result in the precipitation of the urea product.

-

After stirring for a short period (e.g., 30 minutes to a few hours), the product can be isolated by filtration if it precipitates, or by removing the solvent and subsequent purification (recrystallization or column chromatography).[8]

-

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The electron-deficient nature of the isocyanate in this compound makes it a good candidate for such reactions.

-

[2+2] Cycloaddition: Isocyanates can dimerize to form uretdiones, although this is more common with aliphatic isocyanates.

-

[4+2] Cycloaddition (Diels-Alder Reaction): As a dienophile, the C=N bond of the isocyanate can react with conjugated dienes.

-

[3+2] Cycloaddition: With 1,3-dipoles such as nitrones, isocyanates can form five-membered heterocyclic rings.[9]

The enhanced electrophilicity of this compound is expected to facilitate these cycloaddition reactions, particularly with electron-rich dienes or dipoles.

Polymerization

This compound can be used as a monomer in the synthesis of polymers. When reacted with diols or polyols, it forms polyurethanes. Similarly, reaction with diamines or polyamines yields polyureas. The properties of the resulting polymers, such as thermal stability and rigidity, are influenced by the aromatic nature of the phenyl group and the presence of the difluoromethoxy substituent.[10]

Quantitative Reactivity Data (Comparative)

The difluoromethoxy group has a positive Hammett constant (σₚ), indicating its electron-withdrawing nature.[5] For reactions where the transition state has a buildup of negative charge, such as nucleophilic attack on the isocyanate carbon, a positive ρ value is expected. Therefore, the rate of reaction of this compound with nucleophiles is predicted to be faster than that of unsubstituted phenyl isocyanate.

| Substituent (at para-position) | Hammett Constant (σₚ) | Relative Reactivity (Qualitative) |

| -OCH₃ | -0.27 | Slower |

| -CH₃ | -0.17 | Slower |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Faster |

| -OCF₂H | ~+0.2 to +0.3 (estimated) | Faster |

| -CF₃ | +0.54 | Much Faster |

| -NO₂ | +0.78 | Much Faster |

Applications in Drug Development and Materials Science

The unique properties of the difluoromethoxy group make this compound a valuable building block in several fields.

-